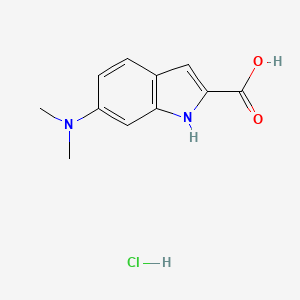

6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride typically involves the reaction of indole derivatives with dimethylamine and carboxylic acid derivatives. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired product. One common method involves the use of hydrochloric acid to facilitate the reaction and produce the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (for halogenation) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Modulation of PPAR Receptors

One of the primary applications of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is its role as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ is crucial in regulating glucose metabolism and lipid storage, making it a target for treating type 2 diabetes mellitus (T2DM). The compound has been shown to enhance insulin sensitivity and reduce hyperglycemia in animal models, indicating its potential as an antidiabetic agent .

1.2 Immune System Regulation

The compound also exhibits immunomodulatory properties. It influences T helper (Th) cell activity, which is vital for immune responses. By modulating interleukin-4 (IL-4) production, it can potentially control various immune-related disorders. This capability suggests applications in treating autoimmune diseases and allergies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of indole derivatives has provided insights into optimizing the efficacy of compounds like this compound. Studies have demonstrated that modifications to the indole structure can significantly enhance biological activity against specific targets, such as cystic fibrosis transmembrane conductance regulator (CFTR) mutations. For instance, certain derivatives showed improved potency in activating CFTR function, which is crucial for treating cystic fibrosis .

Case Studies and Research Findings

3.1 Antidiabetic Effects

A notable study highlighted the efficacy of this compound in reducing blood glucose levels in diabetic rat models. The compound demonstrated a significant decrease in fasting blood glucose and improved insulin sensitivity compared to control groups. This study supports the compound's potential as a therapeutic agent for managing T2DM .

3.2 Cystic Fibrosis Treatment

In another study focusing on cystic fibrosis, researchers identified that derivatives of the indole compound could restore CFTR function in cells with common mutations like F508del and G551D. The findings indicated that these compounds could enhance chloride ion transport across epithelial surfaces, suggesting their application in developing new treatments for cystic fibrosis .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Diabetes Management | PPARγ modulation | Improved insulin sensitivity |

| Immune Regulation | IL-4 modulation | Control over autoimmune responses |

| Cystic Fibrosis Treatment | CFTR potentiation | Restoration of chloride transport |

Wirkmechanismus

The mechanism of action of 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(Dimethylamino)-1H-indole-2-carboxylic acid

- 6-(Dimethylamino)-1H-indole-2-carboxamide

- 6-(Dimethylamino)-1H-indole-2-carboxylate

Uniqueness

6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Biologische Aktivität

6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antiviral properties and interactions with various biological targets.

Structure and Properties

The molecular structure of this compound features an indole core with a carboxylic acid group at the 2-position and a dimethylamino group at the 6-position. This unique arrangement contributes to its biological activity and affinity for specific receptors.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole-2-carboxylic acid derivatives, including this compound, were shown to effectively inhibit the strand transfer activity of integrase, which is essential for integrating viral DNA into the host genome.

Key Findings:

- The compound demonstrated an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate inhibitory activity .

- Structural optimizations have led to derivatives with improved activity, such as compound 17a, which exhibited an IC50 of 3.11 μM, showcasing the potential for further development in antiviral therapies .

The mechanism by which this compound exerts its antiviral effects involves chelation with magnesium ions within the active site of integrase. This interaction disrupts the enzyme's function, preventing successful integration of viral DNA into the host genome.

Case Studies

- Study on Integrase Inhibition :

- Structure-Activity Relationship (SAR) :

Data Tables

| Compound | IC50 (μM) | Description |

|---|---|---|

| 6-Dimethylamino-1H-indole-2-carboxylic acid | 32.37 | Parent compound; moderate inhibitory effect |

| Compound 17a | 3.11 | Optimized derivative with significantly improved activity |

Eigenschaften

IUPAC Name |

6-(dimethylamino)-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8;/h3-6,12H,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYQWLBHBUWBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.